molecular formula C20H33N5O2 B2473027 2-{4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl}-N-(1-cyanocyclopentyl)acetamide CAS No. 940851-26-3

2-{4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl}-N-(1-cyanocyclopentyl)acetamide

Cat. No. B2473027
M. Wt: 375.517
InChI Key: UKUVNUNPWJVSLO-UHFFFAOYSA-N
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Description

Compounds with piperazine and azepane moieties are often used in the development of pharmaceutical drugs .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures .


Molecular Structure Analysis

The molecular structure of similar compounds is typically analyzed using techniques like IR spectroscopy, 1H NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are typically analyzed using various techniques, including radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically predicted using software like the US Environmental Protection Agency’s EPISuite™ . This can include properties like the Log Octanol-Water Partition Coef, Boiling Pt, Melting Pt, and Vapor Pressure .

Safety And Hazards

The safety and hazards associated with similar compounds are typically evaluated through in vitro cytotoxic activity assays against various cell lines .

Future Directions

Future research on similar compounds could involve the design and synthesis of novel derivatives, as well as further in vitro and in vivo pharmacological evaluation . This could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

2-[4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O2/c21-17-20(7-3-4-8-20)22-18(26)15-23-11-13-24(14-12-23)16-19(27)25-9-5-1-2-6-10-25/h1-16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUVNUNPWJVSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCN(CC2)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl}-N-(1-cyanocyclopentyl)acetamide

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